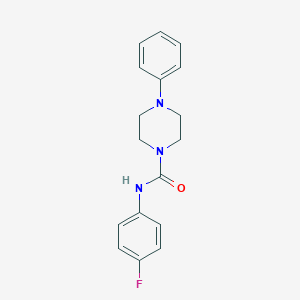

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOXOJQVBJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxamide Formation via Isocyanate Coupling

A prevalent method involves reacting 4-phenylpiperazine with 4-fluorophenyl isocyanate under anhydrous conditions. This one-step process leverages the nucleophilicity of the piperazine’s secondary amine:

Procedure :

-

Reagents : 4-Phenylpiperazine (1.0 equiv), 4-fluorophenyl isocyanate (1.1 equiv), dry tetrahydrofuran (THF), diisopropylethylamine (DIPEA, 1.5 equiv).

-

Reaction : The piperazine is dissolved in THF, followed by dropwise addition of DIPEA and 4-fluorophenyl isocyanate at 0°C. The mixture is stirred at room temperature for 12–16 hours.

-

Workup : The crude product is concentrated under reduced pressure and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white solid.

Key Data :

Multi-Step Synthesis via Intermediate Alkylation

For higher regioselectivity, a two-step approach introduces the phenyl group before carboxamide formation:

Step 1: Synthesis of 4-Phenylpiperazine

Step 2: Carboxamide Formation

-

Coupling : 4-Phenylpiperazine is treated with 4-fluorophenylcarbamoyl chloride in dichloromethane using triethylamine as a base.

-

Purification : The product is isolated via recrystallization from methanol, yielding colorless crystals.

Optimization Notes :

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ polymer-supported reagents to streamline synthesis:

Protocol :

-

Resin Functionalization : Wang resin is loaded with 4-fluorophenylcarbamic acid.

-

Coupling : 4-Phenylpiperazine is added in the presence of N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9).

Advantages :

-

Yield : 78–82%.

-

Scalability : Suitable for milligram-to-gram-scale production.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Isocyanate Coupling | 85–90 | >95 | Low | High |

| Multi-Step Alkylation | 70–75 | 90 | Moderate | Moderate |

| Solid-Phase Synthesis | 78–82 | 85 | High | High |

Insights :

-

Isocyanate Coupling is optimal for rapid, high-yield synthesis but requires stringent moisture control.

-

Multi-Step Alkylation offers better regioselectivity for complex analogs but involves intermediate purification challenges.

-

Solid-Phase Methods enable parallel synthesis but necessitate specialized equipment.

Mechanistic Considerations

The carboxamide bond formation proceeds via a nucleophilic acyl substitution mechanism. The piperazine’s secondary amine attacks the electrophilic carbon of the isocyanate or carbamoyl chloride, facilitated by a base (e.g., DIPEA) that deprotonates the amine. Steric hindrance from the phenyl and fluorophenyl groups necessitates prolonged reaction times to achieve complete conversion.

Challenges and Optimization Strategies

Regioselectivity in Piperazine Substitution

Piperazine’s symmetry can lead to bis-alkylated byproducts. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups replacing the fluorine atom .

Scientific Research Applications

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The target compound and its analogues share a piperazine-1-carboxamide core but differ in substituents on the phenyl rings. Key variations include halogen type (F, Cl), substitution position (ortho, meta, para), and additional alkyl/aryl groups. Below is a comparative analysis of physicochemical properties:

Table 1: Comparative Data for N-(4-Fluorophenyl)-4-phenylpiperazine-1-carboxamide and Analogues

Key Observations :

- Substituent Position : Para-substituted fluorophenyl derivatives (e.g., A3) exhibit higher melting points (196.5–197.8°C) compared to meta-substituted analogues (A2: 189.5–192.1°C), suggesting improved crystallinity in para-substituted systems .

- Halogen Effects : Chlorine substitution (e.g., in ’s compound) increases molecular weight and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Metabolic Stability Considerations

While direct data on the target compound’s metabolic stability are lacking, highlights the vulnerability of amide bonds to enzymatic hydrolysis. In a study comparing N-(4-fluorophenyl)-fluoroacetanilide (amide) with a sulfonamide analogue, the latter retained 95% integrity after 120 minutes in pig liver esterase, versus 20% for the amide . This suggests that replacing the carboxamide moiety in this compound with a sulfonamide group could enhance metabolic stability in drug design.

Biological Activity

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves the reaction between 4-fluoroaniline and phenylpiperazine. A common method utilizes carbonyldiimidazole (CDI) as a coupling reagent in an organic solvent such as dichloromethane. The reaction is conducted at room temperature, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors. It may function as an agonist or antagonist, influencing signal transduction pathways. Notably, compounds with similar structures have been shown to modulate the activity of adrenergic receptors, potentially affecting blood pressure and neurotransmitter levels in the brain .

Pharmacological Effects

1. Neuropharmacology:

this compound has been investigated for its effects on the central nervous system. Its ability to inhibit monoamine oxidase (MAO) has been linked to increased levels of norepinephrine (NE), suggesting potential applications in treating mood disorders .

2. Antitumor Activity:

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study assessing the anticancer properties of this compound, researchers found that it induced apoptosis in cancer cells while sparing normal cells. The compound was tested against multiple cancer types, demonstrating IC50 values ranging from 0.5 µM to 10 µM depending on the cell line .

Comparative Analysis with Related Compounds

This compound can be compared with other piperazine derivatives that exhibit similar biological activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | Neuropharmacological effects | |

| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide | Opioid receptor modulation |

These comparisons indicate that while structural similarities exist among these compounds, their pharmacological profiles can vary significantly based on slight modifications in their chemical structure.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide?

The compound can be synthesized via coupling reactions between 4-fluoroaniline and 4-phenylpiperazine derivatives. A common approach involves using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) under nitrogen atmosphere to minimize side reactions. Purification typically employs recrystallization or column chromatography .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) provides precise bond lengths, angles, and conformation analysis. For example, piperazine rings in related carboxamides adopt chair conformations, as validated by crystallographic data .

Q. What analytical techniques are critical for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are essential for purity evaluation. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and monitors reaction progress. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's pharmacological targets?

Begin with in vitro binding assays (e.g., radioligand displacement studies) targeting receptors where piperazine derivatives are known to interact, such as serotonin or dopamine receptors. Pair this with functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity. Computational docking (e.g., AutoDock Vina) using crystal structures of target receptors can prioritize candidates for testing .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate findings using orthogonal methods. For instance, if cytotoxicity data conflicts between MTT and lactate dehydrogenase (LDH) assays, perform flow cytometry to quantify apoptosis/necrosis. Additionally, validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationships (SAR) be optimized for enhanced selectivity?

Systematically modify substituents on the phenyl and fluorophenyl groups. For example, introduce electron-withdrawing groups (e.g., -NO₂) to the 4-fluorophenyl moiety and assess changes in receptor binding using saturation transfer difference (STD) NMR. Compare results with analogs like N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide to isolate steric/electronic effects .

Q. What advanced techniques characterize metabolic stability in preclinical studies?

Use hepatocyte microsomal assays (e.g., human liver microsomes) with LC-MS/MS to identify phase I/II metabolites. For in vivo profiling, employ radiolabeled isotopes (e.g., ¹⁴C) and accelerator mass spectrometry (AMS) to track pharmacokinetics. Compare results with structurally similar compounds, such as N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, to infer metabolic pathways .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

Optimize reaction stoichiometry and transition from batch to continuous-flow reactors for improved heat/mass transfer. Replace traditional coupling agents with polymer-supported reagents to simplify purification. Monitor intermediates via inline FTIR spectroscopy .

Q. What experimental controls are critical in crystallography studies?

Include a reference compound (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) to validate refinement protocols. Use twin refinement in SHELXL for twinned crystals and apply Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H⋯π) that influence packing .

Q. How to mitigate off-target effects in cellular assays?

Perform CRISPR-Cas9 knockout of suspected off-target receptors. Use multiplexed assays (e.g., Luminex xMAP) to simultaneously measure multiple signaling pathways. Validate specificity via competitive binding with high-affinity ligands of related receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.